[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](2-thienylmethyl)amine
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Overview
Description
(5-Ethoxy-2,4-dimethylphenyl)sulfonylamine is an organic compound with the molecular formula C15H19NO3S2 and a molecular weight of 325.5 g/mol. This compound is characterized by the presence of an ethoxy group, two methyl groups, a sulfonyl group, and a thienylmethylamine moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine typically involves multiple steps, including the formation of the sulfonyl and thienylmethylamine groups. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as sulfonyl chlorides and thienylmethylamines under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(5-Ethoxy-2,4-dimethylphenyl)sulfonylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(5-Ethoxy-2,4-dimethylphenyl)sulfonylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The thienylmethylamine moiety may interact with various enzymes and receptors, influencing their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
(5-Ethoxy-2,4-dimethylphenyl)sulfonylamine can be compared with other sulfonyl-containing compounds, such as:
- (5-Methoxy-2,4-dimethylphenyl)sulfonylamine
- (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
5-ethoxy-2,4-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S2/c1-4-19-14-9-15(12(3)8-11(14)2)21(17,18)16-10-13-6-5-7-20-13/h5-9,16H,4,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXNQCRRCFDWDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NCC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.